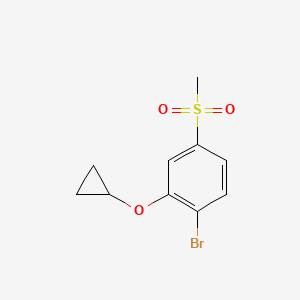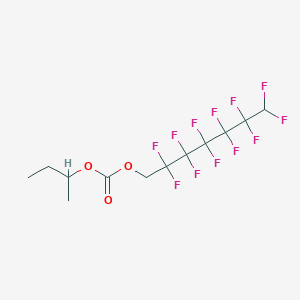
sec-Butyl 1H,1H,7H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Butyl 1H,1H,7H-perfluorohexyl carbonate: is an organofluorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of a perfluoroalkyl group, which imparts distinct hydrophobic and lipophobic characteristics. It is used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 1H,1H,7H-perfluorohexyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H,7H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions: sec-Butyl 1H,1H,7H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate group can be hydrolyzed to form sec-butyl alcohol and 1H,1H,7H-perfluorohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: Reduction of the carbonate group can yield sec-butyl 1H,1H,7H-perfluorohexyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: sec-Butyl alcohol and 1H,1H,7H-perfluorohexanol.
Substitution: sec-Butyl 1H,1H,7H-perfluorohexyl derivatives.
Reduction: sec-Butyl 1H,1H,7H-perfluorohexyl alcohol.
Applications De Recherche Scientifique
sec-Butyl 1H,1H,7H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of membrane proteins due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, especially for hydrophobic drugs.
Industry: Utilized in the production of specialty coatings and surfactants due to its unique surface-active properties.
Mécanisme D'action
The mechanism of action of sec-Butyl 1H,1H,7H-perfluorohexyl carbonate involves its interaction with various molecular targets. The perfluoroalkyl group can interact with hydrophobic regions of proteins and membranes, altering their structure and function. This interaction is often mediated through van der Waals forces and hydrophobic interactions. The carbonate group can also undergo hydrolysis, releasing sec-butyl alcohol and 1H,1H,7H-perfluorohexanol, which can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
- tert-Butyl 1H,1H,7H-perfluorohexyl carbonate
- sec-Butyl 1H,1H,5H-perfluoropentyl carbonate
- sec-Butyl 1H,1H,9H-perfluorononyl carbonate
Comparison: sec-Butyl 1H,1H,7H-perfluorohexyl carbonate is unique due to its specific chain length and branching, which influence its reactivity and interaction with other molecules. Compared to tert-Butyl 1H,1H,7H-perfluorohexyl carbonate, the sec-butyl group provides different steric and electronic effects, leading to variations in reaction rates and product distributions. The chain length also affects the compound’s hydrophobicity and lipophobicity, making it suitable for specific applications where other similar compounds may not perform as well.
Propriétés
Formule moléculaire |
C12H12F12O3 |
|---|---|
Poids moléculaire |
432.20 g/mol |
Nom IUPAC |
butan-2-yl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate |
InChI |
InChI=1S/C12H12F12O3/c1-3-5(2)27-7(25)26-4-8(15,16)10(19,20)12(23,24)11(21,22)9(17,18)6(13)14/h5-6H,3-4H2,1-2H3 |
Clé InChI |
HPQWRPSFOKPWDR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Oxo-4-[1-oxo-1-[4-oxo-4-(1-oxopentan-3-yloxy)butan-2-yl]oxypentan-3-yl]oxybutan-2-yl] 3-(3-hydroxybutanoyloxy)pentanoate](/img/structure/B12085549.png)
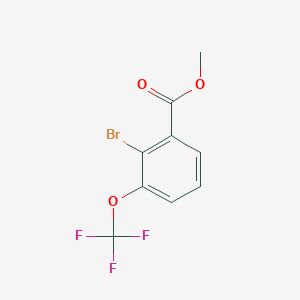
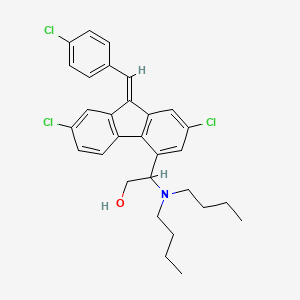

![4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl-](/img/structure/B12085578.png)
![Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B12085583.png)
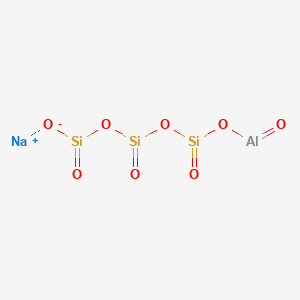

![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)

![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)

![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)
